molecular formula C7H10O4S3 B1467887 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid CAS No. 870451-09-5

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid

Cat. No. B1467887
CAS RN: 870451-09-5
M. Wt: 254.4 g/mol
InChI Key: IKWGMGMZWODWEO-UHFFFAOYSA-N
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Description

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid (CAS Number: 870451-09-5) is a compound with the empirical formula C7H10O4S3 and a molecular weight of 254.35 g/mol . It is also known as a trithiocarbonate chain transfer agent (CTA) , commonly used in polymerization processes.


Chemical Reactions Analysis

    Polymerization Control : This compound acts as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. It can control the chain growth in free radical polymerization, resulting in polymers with well-defined molecular weights and low polydispersities. It is used for homo- and co-polymerization of acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 120-125°C .

Scientific Research Applications

Polymer Synthesis

This compound is a stable, trithiocarbonate chain transfer agent (CTA), also known as a RAFT agent. It is pivotal in controlling chain growth during free radical polymerization, leading to polymers with well-defined molecular weights and low polydispersities . Its role in polymer synthesis is crucial for creating materials with specific characteristics for industrial and research applications.

Catalysis

Finally, the compound can be involved in catalysis research. Its ability to form stable polymers can be exploited to create catalyst supports that enhance the efficiency and selectivity of various chemical reactions.

Each of these applications demonstrates the versatility and importance of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid in scientific research. Its role as a RAFT agent makes it a valuable tool in the synthesis and manipulation of polymers, which has far-reaching implications across multiple disciplines. The compound’s amphiphilic nature and controlled polymerization characteristics open up possibilities for innovative solutions to current challenges in materials science, medicine, environmental science, and more .

Mechanism of Action

Target of Action

The primary target of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA), also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It controls the growth of polymer chains during the polymerization process .

Mode of Action

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid interacts with its targets by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities .

Biochemical Pathways

The compound affects the biochemical pathway of free radical polymerization. It controls the homo- and co-polymerization of various compounds including acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides . The downstream effect of this control is the production of polymers with specific molecular weights and low polydispersities .

Pharmacokinetics

It is known that the compound is soluble in both aqueous and organic media, which suggests it may have good bioavailability .

Result of Action

The result of the action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the production of polymers with well-defined molecular weights and low polydispersities . This is achieved through the control of chain growth in free radical polymerization .

Action Environment

The action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid can be influenced by environmental factors. For instance, it is recommended that the compound be stored at room temperature and protected from light . These conditions may influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWGMGMZWODWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC(=S)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid
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2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid
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2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid
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2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid
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2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid
Reactant of Route 6
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid

Q & A

Q1: How does 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid function in RAFT polymerization?

A: 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid acts as a chain transfer agent (CTA) in RAFT polymerization. [, ] Its structure, featuring a trithiocarbonate group, allows it to reversibly react with growing polymer chains. This reversible reaction effectively controls the polymerization process, leading to well-defined polymers with targeted molecular weights and narrow molecular weight distributions. [, ]

Q2: How does the structure of 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid influence its performance as a RAFT agent?

A: Research indicates that the specific substitution pattern around the trithiocarbonate core in TTC5 contributes to its efficiency as a RAFT agent. [] Studies comparing TTC5 with structurally similar trithiocarbonates revealed that its performance is comparable to 3-benzylsulfanylthiocarbonylsulfanylpropionic acid (TTC3) in terms of polymerization kinetics and molecular weight control. [] This suggests that the 2-carboxyethyl substituent in TTC5 does not hinder its activity. Interestingly, a bulkier substituent in another analog, 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (TTC1), was found to negatively impact RAFT polymerization, likely due to steric hindrance. [] These findings highlight the importance of the substitution pattern for the effectiveness of trithiocarbonates as RAFT agents.

Q3: Are there specific applications where 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is particularly advantageous?

A: The presence of two carboxylic acid groups in TTC5 makes it highly suitable for synthesizing telechelic polymers, which are polymers with reactive groups at both ends of their chains. [] These functional groups allow for further modifications and the creation of complex macromolecular architectures. For instance, TTC5 has been successfully employed in the RAFT synthesis of telechelic poly(n-butyl acrylate)s. []

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